molecular formula C11H9NO B3346512 6-ethynyl-3,4-dihydroquinolin-2(1H)-one CAS No. 120067-46-1

6-ethynyl-3,4-dihydroquinolin-2(1H)-one

货号 B3346512
CAS 编号: 120067-46-1
分子量: 171.19 g/mol
InChI 键: XYZLICSXYULWBN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-ethynyl-3,4-dihydroquinolin-2(1H)-one, also known as EHNA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. EHNA was first synthesized in the 1960s and has since been studied extensively for its biochemical and physiological effects. In

作用机制

6-ethynyl-3,4-dihydroquinolin-2(1H)-one works by inhibiting the activity of adenosine deaminase, an enzyme that is involved in the breakdown of adenosine. Adenosine is a signaling molecule that is involved in a wide range of physiological processes, including the regulation of the immune system, inflammation, and the cardiovascular system. By inhibiting the activity of adenosine deaminase, this compound increases the levels of adenosine in the body, which can have a wide range of effects on physiological processes.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the levels of adenosine in the body, which can have a wide range of effects on physiological processes. Adenosine has been shown to have anti-inflammatory properties, and this compound has been shown to inhibit the production of inflammatory cytokines. This compound has also been shown to have a vasodilatory effect, which can help to reduce blood pressure.

实验室实验的优点和局限性

6-ethynyl-3,4-dihydroquinolin-2(1H)-one has several advantages for use in lab experiments. It is relatively easy to synthesize, making it readily available for use in research. It has also been extensively studied, and its mechanism of action is well understood. However, there are also limitations to the use of this compound in lab experiments. It has been shown to have some toxicity in certain cell types, and its effects can be difficult to interpret in complex biological systems.

未来方向

There are several future directions for the study of 6-ethynyl-3,4-dihydroquinolin-2(1H)-one. One potential direction is the development of this compound-based therapies for the treatment of inflammatory diseases such as arthritis and multiple sclerosis. Another potential direction is the study of this compound in the context of cancer, as adenosine has been shown to have both pro- and anti-tumor effects. Finally, the development of new this compound analogs with improved efficacy and reduced toxicity could also be a promising area of research.
Conclusion:
This compound, or this compound, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound works by inhibiting the activity of adenosine deaminase, an enzyme that is involved in the regulation of the immune system. This compound has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis and multiple sclerosis. While this compound has several advantages for use in lab experiments, there are also limitations to its use, and further research is needed to fully understand its potential applications.

科学研究应用

6-ethynyl-3,4-dihydroquinolin-2(1H)-one has been widely used in scientific research for its potential applications in the field of medicine. It has been shown to inhibit the activity of adenosine deaminase, an enzyme that is involved in the regulation of the immune system. This compound has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis and multiple sclerosis.

属性

IUPAC Name

6-ethynyl-3,4-dihydro-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO/c1-2-8-3-5-10-9(7-8)4-6-11(13)12-10/h1,3,5,7H,4,6H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYZLICSXYULWBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC2=C(C=C1)NC(=O)CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 8.0 g of 6-bromo-3,4-dihydrocarbostyril, 6.95 g of trimethylsilylacetylene, 460 mg of bis(triphenylphosphine)palladium dichloride and 62 mg of cuprous iodide in 53 ml of pyridine and 11 ml of triethylamine was refluxed for 3 days. The solvent was removed under reduced pressure, 50 ml of methanol added along with 300 mg of potassium carbonate, and the mixture stirred under nitrogen for 18 hours. The solvent was removed under reduced pressure and the residue chromatographed on silica gel, eluting with 3% methanol in methylene chloride, giving a product of 6-ethynyl-3,4-dihydrocarbostyril, m.p. 182°-184° C.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
6.95 g
Type
reactant
Reaction Step One
[Compound]
Name
cuprous iodide
Quantity
62 mg
Type
reactant
Reaction Step One
Quantity
53 mL
Type
solvent
Reaction Step One
Quantity
11 mL
Type
solvent
Reaction Step One
Quantity
460 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-ethynyl-3,4-dihydroquinolin-2(1H)-one
Reactant of Route 2
Reactant of Route 2
6-ethynyl-3,4-dihydroquinolin-2(1H)-one
Reactant of Route 3
Reactant of Route 3
6-ethynyl-3,4-dihydroquinolin-2(1H)-one
Reactant of Route 4
Reactant of Route 4
6-ethynyl-3,4-dihydroquinolin-2(1H)-one
Reactant of Route 5
Reactant of Route 5
6-ethynyl-3,4-dihydroquinolin-2(1H)-one
Reactant of Route 6
Reactant of Route 6
6-ethynyl-3,4-dihydroquinolin-2(1H)-one

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。